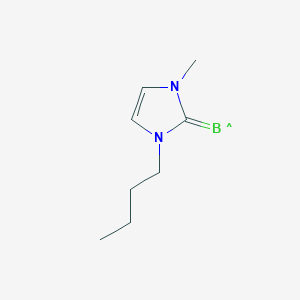
(T-4)-(1-butyl-1,3-dihydro-3-methyl-2h-imidazol-2-ylidene)trihydroboron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(T-4)-(1-butyl-1,3-dihydro-3-methyl-2h-imidazol-2-ylidene)trihydroboron is a chemical compound that belongs to the class of boron-containing heterocycles. This compound is characterized by the presence of a boron atom bonded to a trihydroboron group and an imidazolylidene moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (T-4)-(1-butyl-1,3-dihydro-3-methyl-2h-imidazol-2-ylidene)trihydroboron typically involves the reaction of 1-butyl-1,3-dihydro-3-methyl-2h-imidazol-2-ylidene with a boron-containing reagent under controlled conditions. One common method is the reaction of the imidazolylidene precursor with borane (BH3) in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. Additionally, purification steps, such as crystallization or chromatography, are employed to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
(T-4)-(1-butyl-1,3-dihydro-3-methyl-2h-imidazol-2-ylidene)trihydroboron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen compounds.
Reduction: It can be reduced to form boron-hydride species.
Substitution: The imidazolylidene moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base, such as triethylamine (Et3N).
Major Products
Oxidation: Boron-oxygen compounds, such as boronic acids or boronates.
Reduction: Boron-hydride species, such as diborane (B2H6).
Substitution: Substituted imidazolylidene derivatives.
Aplicaciones Científicas De Investigación
(T-4)-(1-butyl-1,3-dihydro-3-methyl-2h-imidazol-2-ylidene)trihydroboron has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic transformations, such as hydroboration and hydrogenation reactions.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the synthesis of advanced materials, such as boron-containing polymers and ceramics.
Mecanismo De Acción
The mechanism of action of (T-4)-(1-butyl-1,3-dihydro-3-methyl-2h-imidazol-2-ylidene)trihydroboron involves its interaction with molecular targets through the boron atom. The boron atom can form coordinate bonds with electron-rich species, such as nucleophiles, leading to the formation of stable complexes. These interactions can modulate various biochemical pathways, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
(T-4)-(1-butyl-1,3-dihydro-3-methyl-2h-imidazol-2-ylidene)trihydroboron: Unique due to its specific imidazolylidene and trihydroboron structure.
Borane-diphenylphosphine complex: Similar boron-containing compound with different ligands.
Triiodothyronine (T3): Contains iodine atoms and is involved in thyroid hormone regulation.
Propiedades
Fórmula molecular |
C8H14BN2 |
|---|---|
Peso molecular |
149.02 g/mol |
InChI |
InChI=1S/C8H14BN2/c1-3-4-5-11-7-6-10(2)8(11)9/h6-7H,3-5H2,1-2H3 |
Clave InChI |
CVSPOMCJVLCBNN-UHFFFAOYSA-N |
SMILES canónico |
[B]=C1N(C=CN1CCCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4,6,7,8-Tetrahydro-1H-oxepino[3,4-d][1,2,3]triazol-6-yl)methanol](/img/structure/B12969087.png)
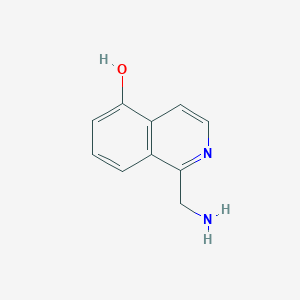

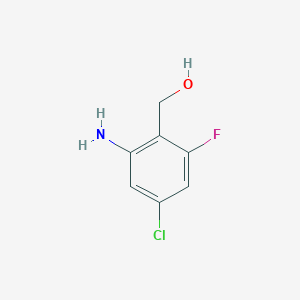
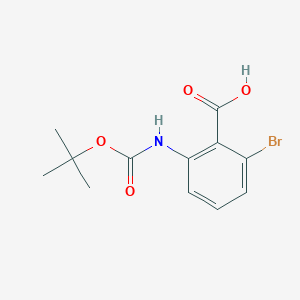
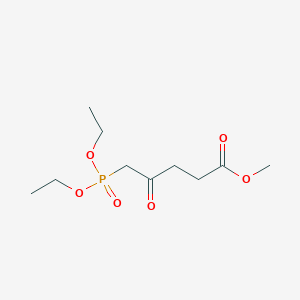
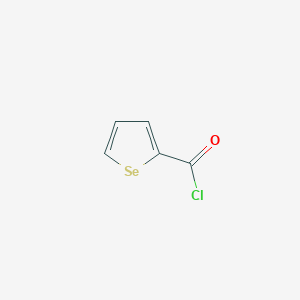

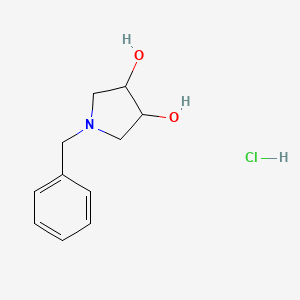
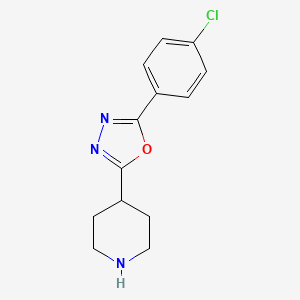
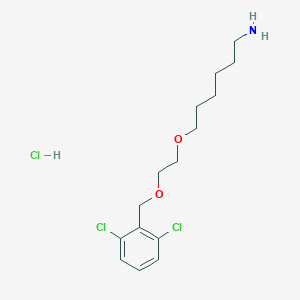
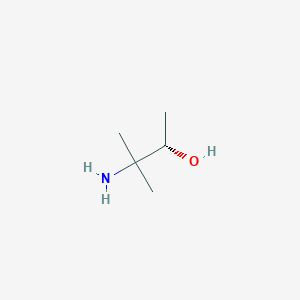
![Rel-(1R,5R)-2-azabicyclo[3.2.0]heptan-3-one](/img/structure/B12969193.png)
